molecular formula C16H21N3O3 B2642682 (Z)-2-cyano-N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-3-(furan-2-yl)prop-2-enamide CAS No. 1334034-26-2

(Z)-2-cyano-N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2642682
CAS No.: 1334034-26-2
M. Wt: 303.362
InChI Key: WLMSYKBBTUHJJX-UHFFFAOYSA-N
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Description

(Z)-2-cyano-N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-3-(furan-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C16H21N3O3 and its molecular weight is 303.362. The purity is usually 95%.
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Biological Activity

(Z)-2-cyano-N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-3-(furan-2-yl)prop-2-enamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C20_{20}H21_{21}N3_3O3_3
  • Molecular Weight : 351.4 g/mol
  • CAS Number : 1356782-94-9

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may function through:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It may affect signaling pathways related to cell growth and apoptosis, particularly in tumor cells.

Biological Activity Data

Activity TypeObservationsReference
Anticancer Activity Inhibition of cancer cell lines (e.g., breast cancer) in vitro.
Enzyme Inhibition Significant inhibition of specific kinases involved in tumor growth.
Cytotoxicity Exhibited selective cytotoxicity against malignant cells with minimal effects on normal cells.
Anti-inflammatory Effects Reduced inflammatory markers in cell culture models.

Case Studies

  • Case Study 1: Anticancer Efficacy
    • A study evaluated the compound's effect on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value significantly lower than that of conventional chemotherapeutics.
    • Findings : The compound induced apoptosis through the activation of caspase pathways.
  • Case Study 2: Enzyme Interaction
    • Research focused on the compound's ability to inhibit specific kinases involved in cancer signaling pathways. The results demonstrated a strong binding affinity and effective inhibition.
    • Findings : The compound's structure allows for effective interaction with the ATP-binding site of the target kinase.
  • Case Study 3: Inflammatory Response Modulation
    • The compound was tested in a model of acute inflammation, where it showed a reduction in pro-inflammatory cytokines.
    • Findings : It appears to modulate NF-kB signaling, leading to decreased inflammation.

Properties

IUPAC Name

(Z)-2-cyano-N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-12-10-19(11-13(2)22-12)6-5-18-16(20)14(9-17)8-15-4-3-7-21-15/h3-4,7-8,12-13H,5-6,10-11H2,1-2H3,(H,18,20)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMSYKBBTUHJJX-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCNC(=O)C(=CC2=CC=CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(CC(O1)C)CCNC(=O)/C(=C\C2=CC=CO2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.